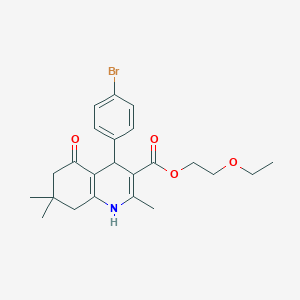

2-Ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

説明

2-Ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-bromophenyl group at position 4 and a 2-ethoxyethyl ester at position 3. The compound’s CAS number is 292853-25-9, though commercial availability is currently discontinued .

特性

分子式 |

C23H28BrNO4 |

|---|---|

分子量 |

462.4 g/mol |

IUPAC名 |

2-ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C23H28BrNO4/c1-5-28-10-11-29-22(27)19-14(2)25-17-12-23(3,4)13-18(26)21(17)20(19)15-6-8-16(24)9-7-15/h6-9,20,25H,5,10-13H2,1-4H3 |

InChIキー |

KKHGQWFUJFXCDQ-UHFFFAOYSA-N |

正規SMILES |

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)(C)C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-(4-ブロモフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸2-エトキシエチルエステルの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、酢酸エチルと4-ブロモベンズアルデヒドを酢酸アンモニウムの存在下で縮合させて、中間体である4-(4-ブロモフェニル)-3-ブテン-2-オンを生成することから始まります。この中間体は、次に2,2,6-トリメチル-1,3-ジオキサン-4,6-ジオンとの環化反応にかけられて、キノリンコアが生成されます。最後に、適切な触媒の存在下で、キノリン誘導体を2-エトキシエタノールでエステル化することにより、合成が完了します。

工業生産方法

この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模な規模で行われます。連続フローリアクターと最適化された反応条件を使用することにより、最終生成物の収率と純度を高めることができます。効率的な反応と副生成物の最小化を保証するために、触媒と溶媒が慎重に選択されます。

化学反応の分析

科学研究への応用

4-(4-ブロモフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸2-エトキシエチルエステルは、科学研究においていくつかの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌剤および抗がん剤としての可能性について調査されています。

医学: 抗炎症作用や鎮痛作用など、薬理学的特性について調査されています。

産業: 新しい材料や化学プロセスの開発に利用されます。

科学的研究の応用

2-Ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

類似の化合物との比較

類似の化合物

- 2-エトキシエチル4-(4-クロロフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステル

- 2-エトキシエチル4-(4-フルオロフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステル

- 2-エトキシエチル4-(4-メチルフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステル

独自性

4-(4-ブロモフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸2-エトキシエチルエステルにブロモフェニル基が存在することは、アナログとの区別点です。臭素原子は、化合物の反応性と生物学的活性を大幅に影響を与える可能性があり、特定の用途に貴重な化合物となっています。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogs include substitutions at the aryl group (position 4) and the ester moiety (position 3). Below is a comparative analysis:

Physicochemical Properties

Substituents influence melting points, solubility, and logP:

*Estimated based on structural analogs.

生物活性

2-Ethoxyethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the hexahydroquinoline family. This class of compounds has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure suggests potential interactions with various biological targets, making it a subject of interest for pharmacological studies.

- Molecular Formula : C23H28BrNO4

- Molecular Weight : 462.38 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies indicate that derivatives of hexahydroquinolines exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

- Case Study : In vitro studies demonstrated that hexahydroquinoline derivatives can inhibit the proliferation of various cancer cell lines including breast and lung cancer cells.

Antibacterial and Antifungal Properties

Hexahydroquinoline derivatives have shown promising antibacterial and antifungal activities:

- Efficacy Against Pathogens : The compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.

- Mechanism : The antibacterial action is thought to result from disruption of bacterial cell membrane integrity.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties:

- Research Findings : Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages.

- Potential Applications : This property suggests its potential use in treating inflammatory diseases such as arthritis.

Structure-Activity Relationship (SAR)

The biological activity of hexahydroquinoline derivatives is heavily influenced by their structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances antibacterial activity |

| Ethoxyethyl Group | Increases solubility and bioavailability |

| Trimethyl Groups | Contributes to lipophilicity enhancing cellular uptake |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。